molecular formula C18H23ClN4O2 B4361027 1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4361027
M. Wt: 362.9 g/mol
InChI Key: MYHMYZPEMYNQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenoxy Group: The chlorinated phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.

    Final Coupling: The final step involves coupling the pyrazole ring with the phenoxy and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-chloro-4-methylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide
  • **1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-ethyl-4-piperidinyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a piperidine moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-13-3-4-15(19)17(11-13)25-12-23-10-7-16(21-23)18(24)20-14-5-8-22(2)9-6-14/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHMYZPEMYNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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